molecular formula C9H5F13O B1295769 3-Perfluorohexyl-1,2-epoxypropane CAS No. 38565-52-5

3-Perfluorohexyl-1,2-epoxypropane

Cat. No.: B1295769
CAS No.: 38565-52-5
M. Wt: 376.11 g/mol
InChI Key: KGYUZRBIQCDOCN-UHFFFAOYSA-N
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Description

3-Perfluorohexyl-1,2-epoxypropane, also known as 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane, is a fluorinated organic compound with the molecular formula C9H5F13O. It is characterized by the presence of a perfluorohexyl group attached to an epoxypropane moiety. This compound is notable for its unique chemical properties, including high thermal and chemical stability, which make it valuable in various industrial and scientific applications .

Biochemical Analysis

Biochemical Properties

3-Perfluorohexyl-1,2-epoxypropane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further react with cellular components, potentially leading to oxidative stress and cellular damage .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, it can modulate the expression of genes involved in detoxification and antioxidant responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of certain enzymes involved in lipid metabolism, thereby affecting cellular lipid homeostasis. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme temperatures or reactive chemicals. Long-term exposure to this compound has been associated with alterations in cellular metabolism and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of this compound have been associated with liver damage, oxidative stress, and disruption of lipid metabolism in animal models. These findings highlight the importance of determining the appropriate dosage to minimize potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid metabolism and detoxification. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. Additionally, this compound can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as tissue type, blood flow, and the presence of specific transporters .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Perfluorohexyl-1,2-epoxypropane typically involves the reaction of perfluorohexyl iodide with an epoxide precursor. One common method includes the reaction of perfluorohexyl iodide with propylene oxide in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired epoxy compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, to optimize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the isolation of high-purity product .

Chemical Reactions Analysis

Types of Reactions

3-Perfluorohexyl-1,2-epoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Perfluorohexyl-1,2-epoxypropane has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of fluorinated surfactants and polymers.

    Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.

    Industry: Utilized in the production of specialty coatings, adhesives, and lubricants.

Mechanism of Action

The mechanism of action of 3-Perfluorohexyl-1,2-epoxypropane involves its interaction with various molecular targets. The epoxy group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in the synthesis of complex molecules and materials. Additionally, the perfluorohexyl group imparts unique properties such as hydrophobicity and chemical resistance, which are crucial for its applications in various fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Perfluorohexyl-1,2-epoxypropane is unique due to its combination of an epoxy group and a perfluorohexyl chain. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications. Unlike PFOS and PFOA, it has a lower potential for bioaccumulation, making it a more environmentally friendly option .

Properties

IUPAC Name

2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O/c10-4(11,1-3-2-23-3)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYUZRBIQCDOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30880413
Record name 3-(Perfluorohexyl)-1,2-epoxypropane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38565-52-5
Record name 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38565-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Perfluorohexyl-1,2-epoxypropane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038565525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxirane, 2-(2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-(Perfluorohexyl)-1,2-epoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30880413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.078
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-PERFLUOROHEXYL-1,2-EPOXYPROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is significant about the synthesis method used to produce 3-perfluorohexyl-1,2-epoxypropane in the research?

A1: The research highlights a one-pot synthesis method for producing this compound (PFOP) from perfluorohexyl iodide. [] This is significant because one-pot syntheses are generally preferred in chemistry due to their efficiency and convenience. They involve fewer steps, less purification, and often result in higher yields compared to multi-step procedures. Achieving a 79.6% yield using this method [] suggests its potential for scalable and cost-effective production of PFOP for various applications.

Q2: What applications were explored for this compound in the provided research?

A2: The research explored this compound as a precursor for synthesizing novel methacryloyl monomers. [] These monomers contain both aromatic rings and short perfluorocarbon side chains, potentially combining the properties of both elements in new materials. Additionally, the research investigated its use in surface modification. [] Specifically, this compound was used to create self-assembled monolayers on fluorine-terminated silicon (Si(111)) surfaces. This modification is relevant for applications requiring controlled surface properties like wettability, adhesion, and friction.

Q3: How does the molecular structure of this compound influence its interactions with the silicon surface?

A3: The research observed an energy shift in the core electron levels of this compound as it adsorbed onto the silicon surface. [] This shift, attributed to increasing van der Waals interactions between adjacent molecules, suggests the formation of a densely packed monolayer. The linear fluoroalkyl chain in this compound likely plays a crucial role in these interactions. Furthermore, the epoxy group is likely involved in the chemisorption process, forming a stable bond with the fluorine-terminated silicon surface.

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